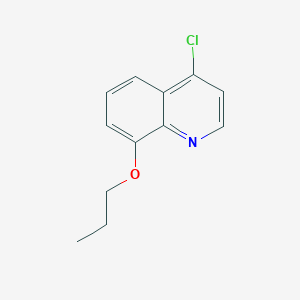
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Overview
Description
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid, also known as MCPAA, is a compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.02 g/mol and a melting point of 122-124 °C. MCPAA is a versatile compound with a wide range of uses, including as an intermediate in organic synthesis and as a reagent in laboratory experiments.
Scientific Research Applications
Environmental Impact and Mechanisms
Chlorophenoxy compounds like 2,4-D are widely used herbicides in the United States, with applications in both agricultural and residential areas. Studies have explored the association between exposure to these compounds and increased risks of various cancers, although the evidence does not conclusively support a genotoxic mode of action. There are hypotheses for carcinogenic modes of action, but environmental exposure levels are generally not sufficient to establish a causal relationship. There is a need for further research into the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings (Stackelberg, 2013).
Toxicology and Human Health
The toxicity and mutagenicity of 2,4-D have been subjects of extensive research. Despite its widespread use, studies focusing on its toxicological impact indicate a range of effects, from occupational risks to neurotoxicity. There is a focus on understanding the molecular biology aspects, particularly gene expression, and the assessment of exposure in human or other vertebrate bioindicators. Future research is expected to delve deeper into these areas to better understand the implications of 2,4-D exposure (Zuanazzi, Ghisi, & Oliveira, 2020).
Mitigation and Treatment Strategies
The pesticide production industry's wastewater, containing compounds like 2,4-D, poses a significant challenge due to its toxic constituents. Current treatments involve biological processes and granular activated carbon, which have shown promise in removing these pesticides from wastewater. However, there's a need for further experimental evaluations to assert process designs and efficiencies (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDRVMZGPSUTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)









![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

